molecular formula C18H22N4O3S B2861743 (E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(o-tolyl)prop-2-en-1-one CAS No. 1904629-72-6

(E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(o-tolyl)prop-2-en-1-one

Cat. No. B2861743
M. Wt: 374.46
InChI Key: QCTYISDIPOMNIK-BQYQJAHWSA-N
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Description

(E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(o-tolyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H22N4O3S and its molecular weight is 374.46. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(o-tolyl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(o-tolyl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Imidazole-Containing Compounds

Imidazole is a versatile heterocyclic moiety known for its presence in biologically active molecules. It serves as a core structure in various pharmaceuticals due to its broad spectrum of chemical and biological properties. Derivatives of imidazole exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. This highlights the potential of imidazole-containing compounds in the development of new drugs across diverse therapeutic areas (Siwach & Verma, 2021).

Sulfonyl Azides and Diazotransfer Reagents

Sulfonyl azides, such as imidazole-1-sulfonyl azide, play a crucial role in diazotransfer reactions, enabling the conversion of primary amines to azides. These reactions are pivotal in synthetic organic chemistry, providing access to azide-functionalized compounds for further chemical transformations. The stability and cost-effectiveness of imidazole-1-sulfonyl azide salts make them preferred choices for diazotransfer, facilitating the synthesis of sulfonyl azides and the exploration of novel chemical spaces (Stevens, Sawant, & Odell, 2014).

Diazepine Derivatives

Diazepine rings are another important structural motif found in various biologically active molecules. The synthesis and biological evaluation of imidazo[1,5-g][1,4]diazepines, for instance, have been explored as part of efforts to identify compounds with antiviral activity against HIV. These studies are indicative of the research interest in diazepine derivatives for their potential therapeutic applications (Janin et al., 1996).

properties

IUPAC Name

(E)-1-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-3-(2-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-15-5-2-3-6-16(15)7-8-18(23)21-9-4-10-22(12-11-21)26(24,25)17-13-19-14-20-17/h2-3,5-8,13-14H,4,9-12H2,1H3,(H,19,20)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTYISDIPOMNIK-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(o-tolyl)prop-2-en-1-one

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